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Compound of Interest

Compound Name:
1-Methyl-1h-pyrazolo[3,4-

d]pyrimidine

CAS No.: 6288-86-4

Cat. No.: B1619070 Get Quote

Abstract & Scientific Context
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely

recognized as a bioisostere of the adenine moiety of ATP.[1] This structural similarity allows

these derivatives to act as potent competitive inhibitors for a spectrum of kinases, including

BTK (e.g., Ibrutinib analogs), Src, mTOR, and EGFR.

The critical vector for structure-activity relationship (SAR) optimization is the C4 position.

Functionalization at C4 dictates the inhibitor's selectivity profile and potency. This application

note details the robust synthesis of C4-substituted pyrazolo[3,4-d]pyrimidines, focusing on the

transition from the core 4-oxo intermediate to diverse C4-amino and C4-aryl targets via

nucleophilic aromatic substitution (

) and Palladium-catalyzed cross-coupling.

Retrosynthetic Strategy & Pathway
The synthesis is modular, allowing for late-stage diversification. The preferred route utilizes the

cyclization of 5-aminopyrazole-4-carbonitriles, followed by activation via chlorination and

subsequent displacement.

Figure 1: Synthetic Workflow
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Caption: Modular synthetic pathway from acyclic precursors to C4-functionalized kinase

inhibitors.

Phase 1: Core Assembly & Activation
Step A: Synthesis of the 4-Oxo Intermediate
The formation of the pyrimidine ring onto the pyrazole core is the first critical step.

Reagents: 5-amino-1-substituted-pyrazole-4-carbonitrile, Formic acid (85%) or Formamide.

Mechanism: The amino group attacks the carbonyl of the formic acid/formamide, followed by

intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon.

Step B: Chlorination (The Activation Step)
The 4-oxo (tautomeric with 4-hydroxy) group is a poor leaving group. It must be converted to

the 4-chloro derivative to enable nucleophilic attack.

Protocol 1: Chlorination using

Setup: Charge a round-bottom flask with Pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 equiv).

Reagent Addition: Add Phosphorus Oxychloride (

) (5–10 equiv). The excess serves as both reagent and solvent.

Expert Note: If the substrate is unreactive, add

(1.0 equiv) to facilitate the reaction.

Reaction: Reflux the mixture at 100–110°C for 4–12 hours. Monitor via TLC (Note: The

chloride is less polar than the starting material).
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Quenching (Critical Safety):

Cool the reaction mixture to room temperature.

Pour the mixture slowly onto crushed ice with vigorous stirring.

hydrolysis is exothermic and generates HCl gas.

Isolation: The 4-chloro product typically precipitates as a solid. Filter, wash with cold water,

and dry under vacuum.

Stability Warning: The 4-chloro derivative is sensitive to hydrolysis. Store under inert

atmosphere at 4°C if not using immediately.

Phase 2: C4-Functionalization (The Core Topic)
This phase defines the biological activity. We present two distinct protocols based on the

desired substituent.

Protocol A: Nucleophilic Aromatic Substitution ( )
This is the standard method for introducing amine-based pharmacophores (anilines,

piperazines, etc.).

Mechanism: The pyrazolo[3,4-d]pyrimidine ring is highly electron-deficient (

-deficient), making C4 highly electrophilic. The reaction proceeds via an addition-elimination
mechanism involving a Meisenheimer-like complex.

Figure 2: Mechanism at C4

4-Chloro
Substrate

Meisenheimer
Intermediate

+ Nu-H
(Addition)

Amine
(H-Nu)

C4-Amino
Product

- Cl
(Elimination)

HCl

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1619070?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Addition-elimination pathway. The electron-deficient pyrimidine ring stabilizes the

anionic intermediate.

Experimental Procedure (

):

Solvent Selection: Dissolve 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in n-Butanol or

Isopropanol (0.2 M concentration).

Why Alcohol? Protic solvents can assist in stabilizing the transition state via H-bonding,

though DMF is used for solubility issues.

Base: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.5–2.0 equiv).

Self-Validating Step: If the amine nucleophile is valuable, use stoichiometric amounts and

excess base. If the amine is cheap, use it in excess (2-3 equiv) without external base.

Nucleophile: Add the target amine (1.1 equiv).

Conditions: Reflux (80–110°C) for 2–6 hours.

Workup:

Cool to room temperature.[2]

The product often precipitates. Filter and wash with cold ethanol.

If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, and purify

via column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura
Coupling
Used for introducing Carbon-linked substituents (aryl/heteroaryl groups) at C4.

Experimental Procedure:
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Reagents: Combine 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and Aryl Boronic Acid

(1.2–1.5 equiv).

Catalyst System: Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335=""

class="inline ng-star-inserted">

(5 mol%).[3]

Base/Solvent: Add

or

(2.0 equiv) and a solvent mixture of 1,4-Dioxane/Water (4:1).

Degassing: Sparge the solvent with Nitrogen or Argon for 10 minutes before adding the

catalyst to prevent Pd oxidation.

Reaction: Heat to 90–100°C for 4–12 hours under inert atmosphere.

Purification: Filter through a Celite pad to remove Pd residues. Concentrate and purify via

silica gel chromatography.

Data Summary & Optimization Guide
The following table summarizes optimization parameters derived from recent literature (e.g.,

Molecules 2021, J. Med. Chem. 2013).[4]
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Parameter (Amination)
Suzuki Coupling
(Arylation)

Primary Solvent
n-Butanol, Ethanol,

Isopropanol

1,4-Dioxane/Water,

DMF/Water

Base DIPEA, TEA, or Excess Amine
,

,

Temperature 80°C – Reflux 90°C – 110°C

Catalyst None ,

Typical Yield 70% – 95% 60% – 90%

Key Challenge Solubility of starting material
Protodeboronation of boronic

acid

Expert Insights (E-E-A-T)
Regioselectivity in Dichloro-Scaffolds
If the starting material is 4,6-dichloro-pyrazolo[3,4-d]pyrimidine:

Observation: The C4 position is significantly more electrophilic than C6 due to the inductive

effects of the adjacent ring nitrogens (N3 and N5).

Control: Conducting the

reaction at lower temperatures (0°C to RT) or using strictly 1.0 equivalent of nucleophile
allows for selective substitution at C4, leaving the C6-Cl intact for subsequent derivatization.

Troubleshooting Low Yields
Hydrolysis: If the 4-chloro starting material has been stored, it may have partially hydrolyzed

back to the 4-one. Check purity via LC-MS before starting Phase 2.
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N-Alkylation Side Reactions: In the presence of strong bases (NaH), alkylation may occur at

N1. However, in the standard

conditions described above (weak base, protic solvent), C4 substitution is chemically
preferred.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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